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Compound of Interest

Compound Name: (R,R)-VVD-118313

Cat. No.: B10855474

An In-Depth Technical Guide to (R,R)-VVD-118313: A Selective Allosteric Inhibitor of JAK1

Introduction

(R,R)-VVD-118313 is a stereoisomer of VVD-118313, a potent, selective, and covalently-acting
allosteric inhibitor of Janus kinase 1 (JAK1).[1][2] As a member of the Janus kinase family
(which also includes JAK2, JAK3, and TYK2), JAK1 is a critical mediator of cytokine signaling,
playing a key role in inflammatory and autoimmune diseases, as well as in cancer.[3][4] VVD-
118313 distinguishes itself from many other JAK inhibitors by targeting a non-catalytic, isoform-
restricted cysteine residue, offering a novel mechanism for achieving high selectivity.[3][5] This
technical guide provides a comprehensive overview of the mechanism of action, experimental
validation, and key data associated with (R,R)-VVD-118313 and its parent compound, VVD-
118313, tailored for researchers and drug development professionals.

Core Mechanism of Action

VVD-118313 operates through a unique allosteric mechanism, covalently binding to cysteine
residue 817 (C817) located in the pseudokinase (JH2) domain of JAK1.[3][5] This specific
cysteine is present in JAK1 and TYK2 (as C838) but is notably absent in JAK2 and JAKS3,
forming the basis for the inhibitor's remarkable selectivity.[3][6] By engaging C817, VVD-
118313 blocks the trans-phosphorylation of JAK1, a critical step in its activation, thereby
inhibiting downstream signaling cascades.[1][5][7] This allosteric inhibition effectively decouples
the kinase from its upstream cytokine receptor activation, preventing the subsequent
phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT)
proteins.[5][7]
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The covalent nature of this interaction contributes to the durable and potent inhibitory effects of
the compound.[3] Furthermore, (R,R)-VVD-118313, as an isomer of VVD-118313, contains an
alkyne group, making it a useful tool for chemical biology applications such as click chemistry.
[1] This feature allows for the attachment of reporter tags to visualize and track the molecule in
experimental systems.
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Figure 1: JAK1-STAT Signaling Pathway and Inhibition by (R,R)-VVD-118313.
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Quantitative Data Summary

The inhibitory activity of VVD-118313 has been quantified across various cellular assays,
demonstrating its potency and selectivity. The data presented below is a summary of key
findings from published literature.

Parameter

Assay System

Value

Reference

IC50

IFNa-stimulated
STAT1

phosphorylation
(human PBMCs)

32 nM

[8]

IC50

IL-6-stimulated STAT3
phosphorylation
(human PBMCs)

~30-50 nM

[9]

IC50

IL-2-stimulated STAT5
phosphorylation
(human PBMCs)

Partial inhibition at
0.1-1 uM

[5]19]

Cysteine Engagement

JAK1 C817 in human
PBMCs

Near-complete at 0.1
Y

[5]

Cysteine Engagement

TYK2_C838 in human
PBMCs

Near-complete at 0.1
UM

[5]

GM-CSF-stimulated
STATS

Effect on JAK2 ] Inactive [5]
phosphorylation
(human PBMCs)
IFNo/IL-6-stimulated
Effect on C817A )
STAT1/3 Inactive [5]

Mutant

phosphorylation

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The

following are summaries of key experimental protocols used in the characterization of VVD-
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118313.

Cell Culture and Treatment

Human peripheral blood mononuclear cells (PBMCSs) are isolated from healthy donors using
Ficoll gradient centrifugation.[10] For cytokine stimulation assays, PBMCs are pre-incubated
with VVD-118313 or vehicle control (DMSO) for a specified duration (e.g., 2-3 hours) before
stimulation with a specific cytokine (e.g., IFNq, IL-6, IL-2, GM-CSF) for a short period (e.g., 15-
30 minutes).[5][9]

The 22Rv1 human prostate carcinoma cell line is also utilized, particularly for experiments
involving the expression of wild-type (WT) or mutant forms of JAK1 (e.g., C817A).[5] These
cells are cultured in appropriate media and transfected to express the desired JAK1 constructs.

Western Blotting for Phospho-STAT Analysis

Objective: To quantify the inhibition of cytokine-induced STAT phosphorylation.

Cell Lysis: Following treatment and stimulation, cells are lysed in a buffer containing
protease and phosphatase inhibitors.

e Protein Quantification: The total protein concentration of the lysates is determined using a
standard method (e.g., BCA assay).

o SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or
PVDF membrane.

e Immunoblotting: The membrane is blocked and then incubated with primary antibodies
specific for phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) and total STAT
proteins.

o Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody, and the signal is detected using an enhanced
chemiluminescence (ECL) substrate.

o Quantification: The band intensities are quantified using densitometry software, and the
levels of phosphorylated STAT are normalized to the total STAT levels.
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Figure 2: Experimental Workflow for Western Blot Analysis of STAT Phosphorylation.

Mass Spectrometry-Based Activity-Based Protein
Profiling (MS-ABPP)

Objective: To identify the specific cysteine residues engaged by VVD-118313 across the
proteome.

e Cell Treatment: Human PBMCs are treated in situ with VVD-118313 or DMSO for a defined
period (e.g., 3 hours).

e Proteome Lysing and Labeling: Cells are lysed, and the proteomes are treated with an
iodoacetamide-desthiobiotin (IA-DTB) probe, which labels cysteine residues that have not
been engaged by the inhibitor.

o Protein Enrichment: The labeled proteins are enriched using streptavidin beads.
e Proteolytic Digestion: The enriched proteins are digested into peptides (e.g., with trypsin).

o LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem
mass spectrometry (LC-MS/MS) to identify and quantify the IA-DTB-labeled cysteine-
containing peptides.

o Data Analysis: The relative abundance of labeled peptides from the inhibitor-treated sample
is compared to the DMSO control to determine the degree of engagement for each cysteine
residue. A significant reduction in the signal for a specific cysteine indicates engagement by
VVD-118313.

Selectivity Profile

A key advantage of VVD-118313 is its high selectivity for JAK1-dependent signaling pathways.
While it potently inhibits IFNa- and IL-6-mediated signaling, which are strongly dependent on
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JAK1, it only partially affects the IL-2 pathway, which relies on both JAK1 and JAK3.[5]
Crucially, signaling pathways that are independent of JAK1, such as the GM-CSF pathway
mediated by JAK2, are not impaired by VVD-118313.[5] This selective inhibition profile is a
significant advancement over less-selective, ATP-competitive JAK inhibitors and suggests the
potential for a more favorable side-effect profile in therapeutic applications.

(R,R)-VVD-118313

|

|

|
Strong Inhibitipn : Binds C838
|
|

(at C817)

|
|
I\:\Io Inhibition No Inhibition (Silent Ligand)

Janus Kinase Family
| |

QO0OO®

Mediatges Mediates Mediates Co-mediates

Signaling Pathways
Y Y Y Y

IFNa / 1L-6 IL-2 GM-CSF
(JAK1-dependent) (JAK1/JAK3-dependent) (JAK2-dependent)

Click to download full resolution via product page

Figure 3: Selectivity Profile of (R,R)-VVD-118313 among JAK Family Members.

Conclusion

(R,R)-VVD-118313 and its parent compound represent a significant advancement in the
development of selective JAK1 inhibitors. By targeting a unique, allosteric cysteine residue,
these molecules achieve a level of selectivity that is difficult to obtain with traditional ATP-
competitive inhibitors. The detailed experimental data and protocols outlined in this guide
provide a solid foundation for researchers and drug developers interested in exploring the
therapeutic potential of this novel class of inhibitors. The high potency, selectivity, and well-
defined mechanism of action make (R,R)-VVD-118313 a valuable tool for dissecting JAK1
signaling and a promising candidate for further development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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